molecular formula C31H50N6O9S B13714966 N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester

Cat. No.: B13714966
M. Wt: 682.8 g/mol
InChI Key: FIYZGAUPFFOJCA-UHFFFAOYSA-N
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Description

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester (CAS 102910-27-0; molecular formula C₃₁H₅₀N₆O₉S; molecular weight 682.83 g/mol) is a lysine-derived bioconjugation reagent designed for site-specific protein modification . Its structure includes three key functional elements:

t-Boc (tert-butoxycarbonyl) protecting group: Shields the N²-α-amino group of lysine, ensuring reactivity is directed exclusively toward the N⁶-ε-amino group .

Biotinamido-6-N-caproylamido spacer: A 6-carbon (caproyl) chain linking biotin to lysine, reducing steric hindrance during avidin/streptavidin binding .

N-Hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine ε-amino groups or protein N-termini) to form stable amide bonds under mild aqueous conditions (pH 7–9) .

This compound is commercially available in quantities ranging from 10 mg to 250 mg, with prices varying between $130 and $1,530 depending on the supplier (e.g., Biosynth Carbosynth, American Custom Chemicals Corporation) . Its primary application lies in biotinylating proteins for affinity purification, pull-down assays, or diagnostic workflows .

Properties

Molecular Formula

C31H50N6O9S

Molecular Weight

682.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate

InChI

InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)

InChI Key

FIYZGAUPFFOJCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Description Key Reagents/Conditions Notes
1 Protection of α-amino group of lysine Lysine + di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3), aqueous/organic solvent, 0–25 °C Boc group selectively protects α-amino group to yield N2-t-Boc-lysine
2 Coupling of biotin to ε-amino group via caproyl linker Biotin + 6-aminohexanoic acid + coupling agents (e.g., DCC, EDC), N-hydroxysuccinimide (NHS), organic solvents (DMF, DCM), room temperature Formation of biotinamido-6-N-caproylamido moiety via amide bond
3 Activation of carboxyl group to NHS ester N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine + NHS + carbodiimide coupling agent (e.g., DCC, EDC), dry organic solvent, 0–25 °C Formation of N-hydroxysuccinimide ester for conjugation readiness
4 Purification and characterization Chromatographic techniques (HPLC), recrystallization Ensures high purity and correct structural formation

Reaction Conditions and Monitoring

  • Temperature: Typically maintained between 0 °C and room temperature (25 °C) to minimize side reactions and decomposition.
  • pH Control: Mildly basic to neutral conditions preferred during coupling to maintain amine nucleophilicity and prevent hydrolysis.
  • Reaction Time: Varies from 1 to 24 hours depending on step and scale.
  • Monitoring: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor reaction progress and verify molecular weight and purity.

Mechanistic Insights

The core mechanism underlying the synthesis involves nucleophilic attack by the ε-amino group of lysine on activated carboxyl groups to form amide bonds. The NHS ester formation step activates the carboxyl group by converting it into a good leaving group, enabling efficient nucleophilic substitution by primary amines in subsequent bioconjugation reactions. This mechanism ensures high specificity and yield with minimal side reactions.

Analytical Data and Characterization

Analytical Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation of Boc protection and biotin conjugation Characteristic chemical shifts for Boc tert-butyl protons, lysine backbone, and biotin moiety
Infrared Spectroscopy (IR) Identification of functional groups Amide carbonyl stretch (~1650 cm⁻¹), NHS ester carbonyl (~1780 cm⁻¹), Boc carbamate peaks
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 682.8 (M+H)+ consistent with C31H50N6O9S formula
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring Single dominant peak indicating >95% purity after purification

Summary Table of Compound Properties and Preparation

Property Description/Value
Chemical Name N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester
CAS Number 102910-27-0
Molecular Formula C31H50N6O9S
Molecular Weight 682.83 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate
Key Synthetic Steps Boc protection → Biotinylation via caproyl linker → NHS ester activation
Typical Purification HPLC, recrystallization
Analytical Techniques NMR, IR, MS, HPLC

Research Findings and Applications Related to Preparation

  • The optimized preparation methods yield this compound with high purity (>95%), suitable for sensitive bioconjugation reactions.
  • Reaction conditions such as temperature and pH critically influence yield and side product formation; mild conditions preserve the integrity of the biotin moiety and NHS ester functionality.
  • The compound’s NHS ester group enables rapid and selective conjugation to primary amines under physiological conditions, making it ideal for labeling proteins without compromising their biological activity.

Chemical Reactions Analysis

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester undergoes several types of chemical reactions:

Scientific Research Applications

Key Applications

  • Bioconjugation Techniques
    • The compound is widely used for the bioconjugation of proteins and peptides. Its N-hydroxysuccinimide ester group reacts with amine functionalities on proteins, facilitating the formation of stable amide bonds. This application is crucial in creating antibody-drug conjugates (ADCs) where targeted delivery of therapeutic agents is desired .
  • Protein Labeling
    • N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester serves as a biotinylation reagent, allowing for the attachment of biotin to proteins. This labeling enables subsequent detection using streptavidin or avidin, which have a high affinity for biotin. Such techniques are essential in various assays, including ELISA and Western blotting .
  • Drug Delivery Systems
    • The compound's ability to conjugate with various biomolecules makes it suitable for developing targeted drug delivery systems. By attaching therapeutic agents to biotinylated carriers, researchers can enhance the specificity and efficacy of drugs, minimizing off-target effects .
  • Cell Imaging and Tracking
    • Utilizing the biotin-streptavidin interaction allows for effective labeling of cells for imaging studies. Cells can be tagged with biotinylated probes that can be visualized using fluorescently labeled streptavidin, facilitating studies in cell biology and cancer research .
  • Studying Protein Interactions
    • The compound can be employed in pull-down assays to study protein-protein interactions. By attaching a biotin tag to one protein, it can be isolated from a mixture using streptavidin-coated beads, enabling further analysis of its interaction partners .

Case Studies

Study TitleApplicationFindings
Bioconjugation of Antibody with DrugDrug DeliveryDemonstrated enhanced efficacy of ADCs using N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine as a linker .
Protein Labeling for DetectionProtein AnalysisSuccessful detection of labeled proteins in ELISA assays, showing high sensitivity and specificity .
Targeted Cell ImagingCell BiologyImproved imaging resolution and specificity in tracking cancer cells using biotin-streptavidin systems .

Mechanism of Action

The primary mechanism of action of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves the formation of stable amide bonds between the NHS ester group and primary amines in target proteins or peptides. This covalent attachment ensures that the biotin moiety is securely linked to the target molecule. The biotinylated molecules can then interact with streptavidin or avidin, which have a high affinity for biotin, enabling various downstream applications such as detection, purification, and immobilization .

Comparison with Similar Compounds

Comparison with Similar Compounds

NHS esters are widely used in bioconjugation, but structural variations significantly influence their reactivity, specificity, and applications. Below is a comparative analysis of the target compound with structurally or functionally related reagents:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Spacer Length Reactive Groups Key Features Applications
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine NHS Ester 102910-27-0 C₃₁H₅₀N₆O₉S 6-carbon (caproyl) NHS ester (amine-reactive), biotin t-Boc protection ensures N²-α-amino group inertness; spacer minimizes steric hindrance Biotinylation for affinity assays
N-Succinimidyl 6-Biotinamidohexanoate 72040-63-2 C₂₀H₃₀N₄O₆S 6-carbon (hexanoate) NHS ester, biotin No t-Boc group; shorter synthesis route General biotinylation
Disuccinimidyl Suberate (DSS) 68528-80-3 C₁₆H₂₀N₂O₈ 8-carbon (suberate) Two NHS esters Homobifunctional crosslinker; membrane-permeable Protein-protein crosslinking
N-Succinimidyl 6-Maleimidocaproate (EMCS) 55750-63-5 C₁₄H₁₆N₂O₆ 6-carbon (caproate) NHS ester (amine-reactive), maleimide (thiol-reactive) Heterobifunctional; enables sequential conjugation Antibody-drug conjugates

Key Comparison Points

Specificity and Reactivity: The t-Boc group in the target compound prevents undesired reactions at the lysine α-amino group, a feature absent in non-protected biotinylation reagents like N-Succinimidyl 6-Biotinamidohexanoate . NHS esters generally react with primary amines (lysine ε-amino, N-terminus), but side reactions with serine, threonine, or tyrosine residues can occur if histidine is present to catalyze O-derivative formation . However, mass spectrometry studies indicate such side products are rare (<5% of total conjugates) .

Spacer Design :

  • The 6-carbon spacer in the target compound and EMCS reduces steric hindrance, enhancing biotin-avidin binding or payload accessibility . DSS, with an 8-carbon spacer, prioritizes flexibility for crosslinking .

Stability and By-Product Formation: All NHS esters hydrolyze in aqueous buffers (half-life ~1–4 hours at pH 7.4), limiting reaction windows . Over-labeling (e.g., >2 biotins per protein) can impair protein function, a risk shared by all lysine-reactive NHS esters .

Applications :

  • The target compound is specialized for controlled biotinylation, whereas DSS and EMCS serve crosslinking or multi-step conjugation needs .

Research Findings

  • Fluorescein-NHS esters modify lysine residues at ~2 mol per protein, altering ligand-binding properties (e.g., reduced heparin affinity in PEDF protein) .
  • Heterobifunctional NHS-maleimide linkers (e.g., EMCS) generate unwanted byproducts, such as maleimide-thioether adducts, requiring rigorous purification .

Biological Activity

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is a bioconjugation reagent widely utilized in molecular biology and biochemistry. This compound is recognized for its ability to facilitate the labeling of biomolecules, particularly proteins and nucleic acids, through biotinylation, which enhances their detection and purification.

  • Molecular Formula : C31H50N6O9S
  • Molecular Weight : 682.83 g/mol
  • CAS Number : 102910-27-0
  • Appearance : White solid
  • Solubility : Soluble in DMF (Dimethylformamide)

Biological Activity and Applications

This compound exhibits several significant biological activities:

  • Biotinylation of Proteins : This compound serves as a biotinylation reagent that can react with primary amines in proteins, facilitating their conjugation to avidin or streptavidin for enhanced detection in assays such as ELISA and Western blotting .
  • Affinity Purification : The biotin group allows for the affinity purification of proteins and nucleic acids, leveraging the strong interaction between biotin and avidin .
  • Immunoassays : It is used in various immunological assays due to its ability to label antibodies, enhancing their visibility and functionality in detecting antigens .

The mechanism by which this compound operates involves the formation of a stable amide bond between the NHS ester group and primary amines present on target biomolecules. This reaction occurs optimally at a pH range of 6.5 to 8.5, allowing for effective conjugation without significant side reactions .

Case Study 1: Biotinylation of Antibodies

A study demonstrated the use of this compound for the biotinylation of monoclonal antibodies. The resulting biotinylated antibodies showed enhanced binding affinity to streptavidin-coated surfaces, significantly improving assay sensitivity.

Case Study 2: Protein Purification

In another research project, researchers utilized this compound for the affinity purification of a recombinant protein from cell lysates. The protein was successfully isolated with high purity levels, showcasing the efficacy of this compound in protein purification protocols.

Comparative Data Table

PropertyN2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine NHS EsterOther Biotinylation Reagents
Molecular Weight682.83 g/molVaries
Reaction TypeNHS ester with primary aminesNHS ester or maleimide with thiols
SolubilityDMFVaries
Typical ApplicationsProtein labeling, affinity purificationProtein labeling, crosslinking
StabilityStable under recommended storage conditionsVaries

Q & A

Q. Methodology :

Buffer Preparation : Use 50 mM phosphate or HEPES buffer (pH 8.5) to ensure amine reactivity. Avoid Tris or other amine-containing buffers.

Molar Ratio : Start with a 10:1 molar excess of the NHS ester compound relative to the target protein. Adjust based on protein stability and labeling efficiency.

Reaction Time : Incubate for 1–2 hours at 4°C or room temperature.

Quenching : Add excess glycine (10 mM final concentration) to neutralize unreacted NHS esters.

Purification : Use desalting columns or dialysis to remove unreacted reagents.
Validation : Confirm conjugation via SDS-PAGE with streptavidin-HRP or mass spectrometry .

Advanced: How can crosslinking efficiency be optimized in heterogeneous protein complexes?

Challenges : Steric hindrance, competing nucleophiles (e.g., histidine, tyrosine), and variable lysine accessibility.
Solutions :

  • pH Optimization : Use buffers at pH 8.5–9.0 to maximize amine reactivity while minimizing protein denaturation.
  • Controlled Molar Ratios : Titrate the NHS ester compound (5–20-fold molar excess) to balance labeling efficiency and protein stability.
  • Time-Resolved Quenching : Shorter reaction times (30–60 minutes) reduce non-specific binding in multi-protein systems.
  • Post-Reaction Analysis : Employ tandem mass spectrometry (LC-MS/MS) to map labeled lysines and identify sterically shielded regions .

Advanced: How do O-derivative by-products affect proteomic data interpretation, and how can they be mitigated?

Issue : NHS esters can react with serine, threonine, or tyrosine residues under suboptimal conditions, generating O-ester by-products. These artifacts complicate peptide identification in mass spectrometry, especially in isobaric tagging (e.g., TMT, iTRAQ).
Mitigation Strategies :

  • Reaction pH : Maintain pH ≤ 8.0 to minimize hydroxyl group reactivity.
  • Temperature Control : Perform reactions at 4°C to slow O-derivative formation.
  • Data Filtering : Use software tools (e.g., MaxQuant) to flag and exclude peptides with unexpected modifications.
  • Validation : Compare labeling patterns in positive controls (e.g., BSA) to experimental samples .

Basic: What are the storage and handling requirements for this compound?

Q. Storage :

  • Lyophilized powder: Store at –20°C in a desiccator to prevent hydrolysis.
  • Reconstituted solutions: Prepare fresh in anhydrous DMSO or DMF; use immediately.
    Handling :
  • Avoid moisture and primary amines (e.g., gloves, buffers).
  • Use inert gas (argon/nitrogen) when aliquoting to prevent oxidation .

Advanced: How does the caproylamido spacer enhance biotin-streptavidin binding in this compound?

The 6-N-caproylamido hexanoic acid spacer introduces a 22.4 Å flexible linker between the biotin and lysine backbone. This spacer:

  • Reduces steric hindrance during streptavidin binding.
  • Enhances accessibility in crowded molecular environments (e.g., cell lysates).
  • Improves binding kinetics by allowing biotin to adopt optimal conformations.
    Validation : Compare binding efficiency with and without spacers via surface plasmon resonance (SPR) .

Basic: How to troubleshoot low conjugation yields in small peptide substrates?

Causes : Limited lysine availability, peptide aggregation, or hydrolysis of the NHS ester.
Solutions :

  • Substrate Design : Introduce lysine residues at terminal regions.
  • Solubility : Use organic-aqueous co-solvents (e.g., 10% DMSO in buffer).
  • Reagent Freshness : Test NHS ester activity with a control protein (e.g., lysozyme) .

Advanced: What orthogonal techniques validate site-specific bioconjugation?

Q. Methods :

Edman Degradation : Identify N-terminal labeling.

Trypsin Digestion + LC-MS/MS : Map labeled lysines by detecting biotinylated peptides.

Immunoblotting : Use anti-biotin antibodies for semi-quantitative analysis.

Fluorescence Polarization : Monitor changes in molecular size post-conjugation .

Advanced: How to quantify labeling stoichiometry in complex biological samples?

Q. Protocol :

UV-Vis Spectroscopy : Measure absorbance at 280 nm (protein) and 260 nm (biotin’s thioureido group).

HPLC Quantitation : Compare peak areas of labeled vs. unlabeled species.

MALDI-TOF MS : Calculate mass shifts corresponding to biotin addition.
Example : A 10 kDa protein with one biotin label shows a ~454 Da increase (C20H30N4O6S) .

Advanced: What are the implications of lysine crosslinking in structural studies?

Application : NHS esters can intra- or inter-molecularly crosslink lysines, stabilizing transient protein interactions.
Caveats : Over-crosslinking may distort native conformations.
Optimization :

  • Use substoichiometric reagent concentrations.
  • Combine with cryo-EM or X-ray crystallography to resolve crosslinked regions .

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